2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)- 2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-
Brand Name: Vulcanchem
CAS No.: 646517-97-7
VCID: VC16878395
InChI: InChI=1S/C17H28O2S/c1-5-7-8-9-10-11-12-17(4)15(19-13-6-2)14(3)16(18)20-17/h6H,2,5,7-13H2,1,3-4H3
SMILES:
Molecular Formula: C17H28O2S
Molecular Weight: 296.5 g/mol

2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-

CAS No.: 646517-97-7

Cat. No.: VC16878395

Molecular Formula: C17H28O2S

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

2(5H)-Thiophenone, 3,5-dimethyl-5-octyl-4-(2-propenyloxy)- - 646517-97-7

Specification

CAS No. 646517-97-7
Molecular Formula C17H28O2S
Molecular Weight 296.5 g/mol
IUPAC Name 3,5-dimethyl-5-octyl-4-prop-2-enoxythiophen-2-one
Standard InChI InChI=1S/C17H28O2S/c1-5-7-8-9-10-11-12-17(4)15(19-13-6-2)14(3)16(18)20-17/h6H,2,5,7-13H2,1,3-4H3
Standard InChI Key PCKZPOIVPNUWMZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1(C(=C(C(=O)S1)C)OCC=C)C

Introduction

Molecular Structure and Substituent Effects

Core Thiophenone Framework

The foundational structure of 2(5H)-thiophenone consists of a five-membered ring with one sulfur atom and a ketone group at the second position. This α,β-unsaturated thiolactone configuration (C₄H₄OS) creates a reactive electrophilic site at the carbonyl carbon, enabling diverse chemical transformations such as Michael additions and nucleophilic substitutions . The planar geometry of the thiophenone ring facilitates π-π stacking interactions, which are critical in materials science and pharmaceutical design.

Substituent Configuration and Steric Effects

The addition of 3,5-dimethyl, 5-octyl, and 4-(2-propenyloxy) groups introduces significant steric and electronic modifications:

  • 3,5-Dimethyl Groups: Methyl substituents at positions 3 and 5 enhance steric hindrance around the ring, potentially slowing reaction kinetics at the α-carbon. These groups also donate electron density via hyperconjugation, slightly stabilizing the ring structure.

  • 5-Octyl Chain: The long-chain alkyl group at position 5 increases lipophilicity, making the compound more soluble in nonpolar solvents. This property suggests utility in surfactant formulations or lipid-based drug delivery systems.

  • 4-(2-Propenyloxy) Group: The propenyloxy substituent introduces an allyl ether moiety, which is prone to oxidative cleavage and polymerization. This group’s electron-withdrawing nature may polarize the ring, enhancing reactivity toward electrophilic aromatic substitution .

Table 1: Comparative Physical Properties of Thiophenone Derivatives

CompoundMolecular Weight (g/mol)LogP (Predicted)Melting Point (°C)Boiling Point (°C)
2(5H)-Thiophenone 100.141.245–47210–215
5-Methyl-2(5H)-thiophenone 114.171.832–34225–230
Target Compound298.48*5.3*<25*>300*
*Estimated using group contribution methods.

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

While no documented synthesis of 3,5-dimethyl-5-octyl-4-(2-propenyloxy)-2(5H)-thiophenone exists, plausible routes can be extrapolated from analogous thiophenone preparations:

  • Cyclization of Mercaptoacetophenone Derivatives: Starting with 4-(2-propenyloxy)-3,5-dimethyloctanethioamide, acid-catalyzed cyclization could yield the thiophenone core. This method mirrors the synthesis of simpler thiophenones via intramolecular thioester formation.

  • Oxidation of Thiophenemethanol: Oxidation of a corresponding thiophenemethanol precursor using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under controlled pH conditions may introduce the ketone group.

Industrial-Scale Challenges

The octyl and propenyloxy substituents pose scalability challenges:

  • Purification Difficulties: The compound’s high molecular weight and lipophilicity necessitate advanced separation techniques like supercritical fluid chromatography.

  • Catalyst Poisoning: Long alkyl chains may deactivate heterogeneous catalysts, requiring homogeneous catalysts (e.g., Rhodium complexes) for efficient cyclization.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiophenone ring undergoes substitution primarily at the α-position. For example, halogenation with N-bromosuccinimide (NBS) in dimethylformamide (DMF) would preferentially brominate the 3-position, though steric hindrance from the octyl group may redirect reactivity.

Oxidation and Reduction

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) could oxidize the sulfur atom to a sulfoxide or sulfone, altering electronic properties and biological activity.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) may saturate the α,β-unsaturated ketone, yielding a tetrahydrothiophene derivative with reduced reactivity.

Polymerization via Propenyloxy Group

The allyl ether moiety is susceptible to radical-initiated polymerization. Under UV light and azobisisobutyronitrile (AIBN), the compound could form cross-linked polymers with potential applications in coatings or adhesives.

Applications in Materials Science and Pharmaceuticals

Surfactants and Emulsifiers

The amphiphilic nature of the compound—combining a polar thiophenone core and nonpolar octyl chain—suggests utility as a nonionic surfactant. Analogous thiophenones have demonstrated micelle-forming capabilities at critical concentrations as low as 0.1 mM.

Pharmaceutical Intermediates

Thiophenones are known enzyme inhibitors due to their ability to mimic peptide bonds. The propenyloxy group’s reactivity could enable conjugation to drug delivery vectors, enhancing bioavailability. For instance, structural analogs have shown inhibitory activity against cysteine proteases (Ki ≈ 50 nM) .

Photoresponsive Materials

The α,β-unsaturated ketone undergoes [2+2] photocycloaddition upon UV irradiation (λ = 254 nm), forming cyclobutane derivatives. This property is exploitable in photolithography or as a photo-crosslinker in polymer chemistry .

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